molecular formula C22H17ClN2O3S2 B1225888 3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B1225888
M. Wt: 457 g/mol
InChI Key: ZKBGBRCJYUFGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide is a member of 1-benzothiophenes.

Scientific Research Applications

Synthesis and Spectral Analysis

  • Researchers Thirunarayanan and Sekar (2013) conducted a study on the solvent-free synthesis of various carboxamide derivatives, including compounds structurally related to 3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide. Their work involved the synthesis of these derivatives using microwave irradiation and explored the spectral data correlations with different substituents (Thirunarayanan & Sekar, 2013).

Potential Anti-Inflammatory Applications

  • Research by Moloney (2000, 2001) highlighted the potential anti-inflammatory applications of structurally related molecules to 3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide. These studies synthesized and evaluated the anti-inflammatory activities of similar compounds (Moloney, 2000), (Moloney, 2001).

Antimicrobial Activity

  • Naganagowda and Petsom (2011) synthesized new derivatives related to the compound , evaluating them for antimicrobial activities. Their work demonstrates the potential of these compounds in the development of new antibacterial and antifungal agents (Naganagowda & Petsom, 2011).

Antitubercular and Antibacterial Activities

  • Rao and Subramaniam (2015) explored the synthesis of quinazolinone analogs substituted with benzothiophene, which have shown promising antitubercular and antibacterial activities. This research opens avenues for utilizing similar structures in treating infectious diseases (Rao & Subramaniam, 2015).

properties

Molecular Formula

C22H17ClN2O3S2

Molecular Weight

457 g/mol

IUPAC Name

3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H17ClN2O3S2/c23-18-14-6-1-2-8-16(14)29-19(18)21(27)25-22-17(13-7-3-9-15(13)30-22)20(26)24-11-12-5-4-10-28-12/h1-2,4-6,8,10H,3,7,9,11H2,(H,24,26)(H,25,27)

InChI Key

ZKBGBRCJYUFGOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 6
3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide

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